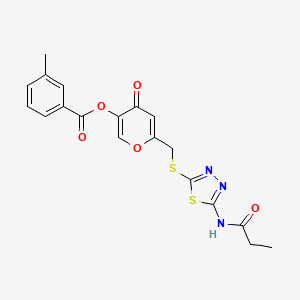
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Compounds with thiadiazole and pyrazole structures are synthesized for potential applications in fungicide development and antimicrobial activity. For instance, certain thiadiazole derivatives exhibit significant fungicidal activity against rice sheath blight, a major disease affecting rice crops, highlighting the agricultural applications of these compounds (Chen, Li, & Han, 2000). Similarly, pyrazinecarboxylic acid isosteres show promising antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Anticancer and Antimicrobial Properties
Research into pyrazole derivatives, including their design, synthesis, and quantitative structure-activity relationship (QSAR) studies, reveals novel antibacterial agents with significant activity against Staphylococcus aureus and Bacillus subtilis. These findings underscore the potential of these compounds in developing new antibacterial therapies (Palkar et al., 2017). Moreover, certain thiazolyl-pyrazole derivatives are synthesized and assessed for their anticancer activity, demonstrating promising results against liver carcinoma cell lines, which suggests their utility in cancer research and treatment (Sayed et al., 2019).
Chemical Synthesis and Environmental Applications
The compound's structural components are also explored for their environmental and chemical synthesis applications. For example, 1,3,4-thiadiazole derivatives have been studied for their role as photosynthetic electron transport inhibitors, offering a basis for developing new herbicides (Vicentini et al., 2005). Additionally, novel synthesis methods using ultrasound-assisted techniques for thiadiazole derivatives highlight advancements in chemical synthesis technology (Abd El-Rahman, Saleh, & Mady, 2009).
特性
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-3-16(24)20-18-21-22-19(29-18)28-10-13-8-14(23)15(9-26-13)27-17(25)12-6-4-5-11(2)7-12/h4-9H,3,10H2,1-2H3,(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJOBSVSGFJRFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)
![N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2384592.png)
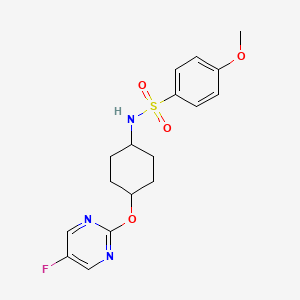
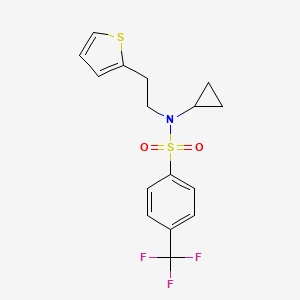
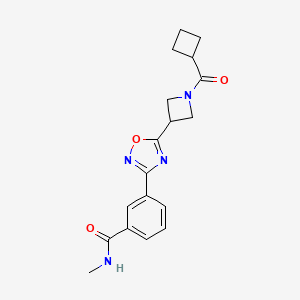
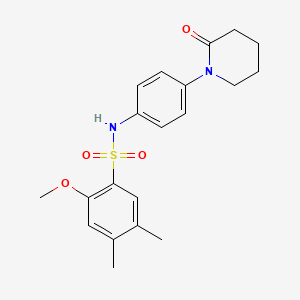
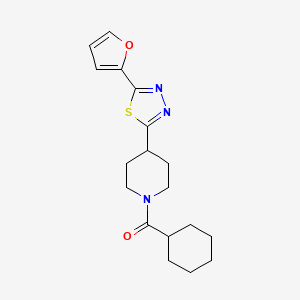
![3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2384603.png)
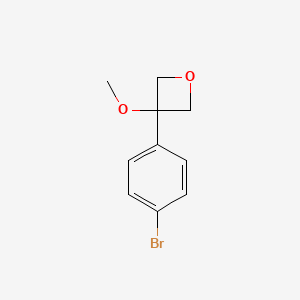
![5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384606.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)
![N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2384610.png)
